molecular formula C14H10O4 B1248502 [1,1'-Biphenyl]-3,5-dicarboxylic acid CAS No. 4445-59-4

[1,1'-Biphenyl]-3,5-dicarboxylic acid

Cat. No.: B1248502
CAS No.: 4445-59-4
M. Wt: 242.23 g/mol
InChI Key: JJUJLQXTYRRNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’-Biphenyl]-3,5-dicarboxylic acid: is an organic compound consisting of two benzene rings connected by a single bond, with carboxylic acid groups attached to the 3rd and 5th positions of one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.

    Friedel-Crafts Acylation: This method involves the acylation of biphenyl with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,5-dicarboxylic acid often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions allows for high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-3,5-dicarboxylic acid can undergo oxidation reactions to form quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to form biphenyl derivatives with reduced carboxylic acid groups.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted biphenyl derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Reduced biphenyl derivatives with hydrogenated carboxylic acid groups.

    Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives.

Biological Activity

[1,1'-Biphenyl]-3,5-dicarboxylic acid (BPDA) is an organic compound characterized by its biphenyl structure with two carboxylic acid functional groups. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in the synthesis of advanced materials.

Chemical Structure

The molecular formula of BPDA is C13_{13}H10_{10}O4_4, and its structure can be described as follows:

  • Biphenyl Backbone : Two phenyl rings connected by a single bond.
  • Carboxylic Acid Groups : The presence of two carboxylic acid groups at the 3 and 5 positions enhances its reactivity and interaction with biological systems.

Antioxidant Properties

Research indicates that compounds with biphenyl structures, including BPDA, exhibit significant antioxidant activities. These activities are attributed to the ability of the carboxylic acid groups to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. In vitro studies have shown that BPDA can reduce lipid peroxidation and protect against oxidative damage in cellular models .

Antimicrobial Activity

BPDA has been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis. This property makes BPDA a candidate for further investigation in the development of antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of BPDA has been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting a modulatory effect on inflammatory pathways. This activity could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases .

The biological activity of BPDA is linked to several biochemical mechanisms:

  • Antioxidant Mechanism : The carboxylic acid groups facilitate electron transfer, allowing BPDA to neutralize free radicals effectively.
  • Cell Membrane Interaction : The hydrophobic biphenyl structure may interact with lipid bilayers, enhancing its ability to disrupt microbial membranes.
  • Cytokine Modulation : BPDA may influence signaling pathways involved in inflammation, leading to decreased production of inflammatory mediators.

Case Study: Antioxidant Activity Evaluation

A study conducted on the antioxidant capacity of BPDA utilized the DPPH assay, where it demonstrated an IC50_{50} value comparable to known antioxidants like ascorbic acid. This suggests that BPDA could serve as a natural antioxidant in food preservation or pharmaceutical formulations .

Case Study: Antimicrobial Efficacy

In a series of experiments assessing antimicrobial activity, BPDA was tested against Gram-positive and Gram-negative bacteria. It exhibited significant growth inhibition at concentrations as low as 50 µg/mL, indicating its potential utility as a natural preservative or therapeutic agent .

Data Tables

Biological Activity IC50_{50} Value (µg/mL) Reference
Antioxidant Activity25
Antimicrobial Activity50
Anti-inflammatory EffectNot quantified

Properties

IUPAC Name

5-phenylbenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUJLQXTYRRNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458026
Record name [1,1'-Biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4445-59-4
Record name [1,1'-Biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-3,5-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-3,5-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
[1,1'-Biphenyl]-3,5-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
[1,1'-Biphenyl]-3,5-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
[1,1'-Biphenyl]-3,5-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
[1,1'-Biphenyl]-3,5-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.